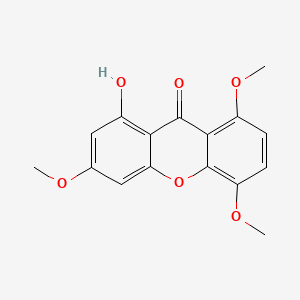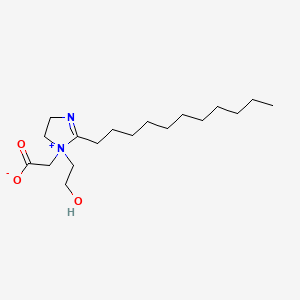
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt is a functionalized imidazolium-based ionic liquid Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt typically involves the following steps:
Quaternization: Starting from N-methylimidazole, the compound undergoes quaternization with an appropriate alkyl halide to introduce the long alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yields.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique ionic properties.
Biology: Investigated for its antimicrobial activity against a wide range of bacteria and fungi.
Industry: Utilized in chemical separations, electrochemistry, and as a component in advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt involves:
Molecular Targets: The compound interacts with various molecular targets, including proteins and enzymes, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Pathways Involved: It can induce changes in the secondary structure of proteins, leading to functional alterations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt is unique due to its specific functional groups and long alkyl chain, which confer distinct physicochemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other imidazolium-based ionic liquids .
Eigenschaften
CAS-Nummer |
42852-72-2 |
|---|---|
Molekularformel |
C18H34N2O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C18H34N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23/h21H,2-16H2,1H3 |
InChI-Schlüssel |
FWIJLRSOBQIWFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)

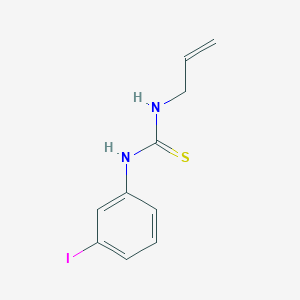
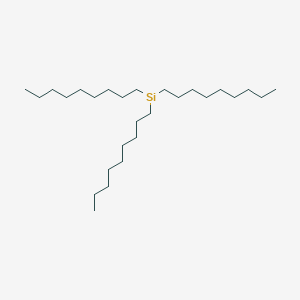


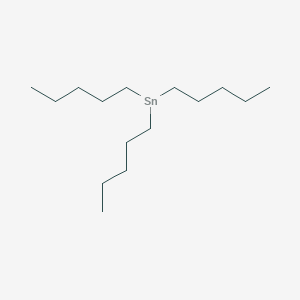
![2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B14649644.png)
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
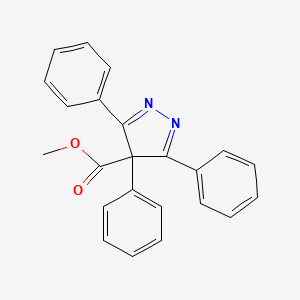

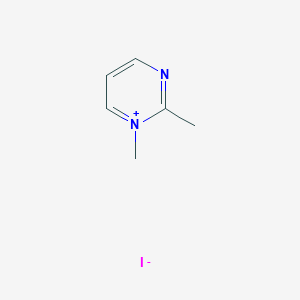
![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)
